4-chloro-6-prop-1-ynylpyrimidine
Overview
Description
4-chloro-6-prop-1-ynylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-prop-1-ynylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom at the 6-position is replaced by the prop-1-yn-1-yl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-prop-1-ynylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Cycloaddition: The prop-1-yn-1-yl group can participate in cycloaddition reactions, forming various heterocyclic compounds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as potassium tert-butoxide or sodium hydride.
Cycloaddition: Reagents such as azides or nitriles can be used in the presence of a catalyst like copper(I) iodide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Cycloaddition: Products include triazoles and other heterocyclic compounds.
Oxidation and reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-chloro-6-prop-1-ynylpyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials science: It is used in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-chloro-6-prop-1-ynylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: This compound has a pyrrolidine group instead of the prop-1-yn-1-yl group and is used in similar applications.
4-Chloro-6-(methyl)pyrimidine: This compound has a methyl group instead of the prop-1-yn-1-yl group and is used as a building block in organic synthesis.
Uniqueness
4-chloro-6-prop-1-ynylpyrimidine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Properties
Molecular Formula |
C7H5ClN2 |
---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
4-chloro-6-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,1H3 |
InChI Key |
NHTBFVHIYXFDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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